![molecular formula C16H17BrN2O3S B2739211 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797309-47-7](/img/structure/B2739211.png)
4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as anilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction . The crystal of the title compound often belongs to the monoclinic system .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by various methods. For example, the empirical formula and molecular weight can be determined .Scientific Research Applications
Synthesis and Antiprotozoal Activity A study on novel dicationic imidazo[1,2-a]pyridines, including compounds synthesized from 2-acetylfuran through a series of reactions including bromination and Suzuki coupling, demonstrated strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. This research showcases the potential of furan- and thiophene-derived compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Reactivity and Electrophilic Substitution Reactions The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent reactions, highlight the diverse chemical transformations possible with furan-containing compounds, leading to various derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Antibacterial Activities and Computational Validation Research on N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated moderate to good yields in synthesis and significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. These findings, supported by docking studies and molecular dynamics simulations, suggest the potential of furan derivatives as antibacterial agents (Siddiqa et al., 2022).
PET Imaging Applications [11C]CPPC, a PET radiotracer specific for CSF1R, illustrates the use of furan-carboxamide derivatives in biomedical imaging. This tracer enables noninvasive imaging of microglial activity, offering insights into neuroinflammation in various neuropsychiatric disorders. This application underscores the potential of such compounds in advancing neuroimaging techniques (Horti et al., 2019).
Future Directions
properties
IUPAC Name |
4-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-7-14(23-10-13)15(20)18-8-11-1-4-19(5-2-11)16(21)12-3-6-22-9-12/h3,6-7,9-11H,1-2,4-5,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLXPIJDYRDPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.